2-Amino-4-chloropyrimidine-5-carbaldehyde

CAS No.: 848697-17-6

Cat. No.: VC3258024

Molecular Formula: C5H4ClN3O

Molecular Weight: 157.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848697-17-6 |

|---|---|

| Molecular Formula | C5H4ClN3O |

| Molecular Weight | 157.56 g/mol |

| IUPAC Name | 2-amino-4-chloropyrimidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C5H4ClN3O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H,(H2,7,8,9) |

| Standard InChI Key | HQPIRYBQWBFUSV-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NC(=N1)N)Cl)C=O |

| Canonical SMILES | C1=C(C(=NC(=N1)N)Cl)C=O |

Introduction

Structural Characteristics

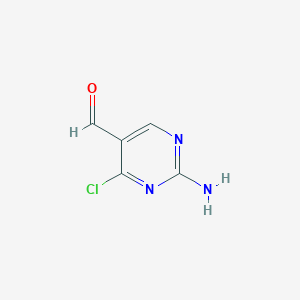

2-Amino-4-chloropyrimidine-5-carbaldehyde (CAS No. 848697-17-6) is a substituted pyrimidine with a molecular formula of C₅H₄ClN₃O and a molecular weight of 157.56 g/mol . The compound features a pyrimidine ring as its core structure with three key functional groups positioned strategically:

-

An amino group (-NH₂) at the 2-position

-

A chlorine atom at the 4-position

-

A carbaldehyde (formyl) group (-CHO) at the 5-position

The structural arrangement of these functional groups around the pyrimidine ring contributes significantly to the compound's reactivity and potential applications. The presence of both electron-donating (amino) and electron-withdrawing (chloro and aldehyde) groups creates a unique electronic distribution that affects its chemical behavior.

Physical and Chemical Properties

2-Amino-4-chloropyrimidine-5-carbaldehyde exhibits characteristic physical and chemical properties that are important for understanding its behavior in various reactions and applications.

Physical Properties

The compound presents as a solid at room temperature with physical properties typical of substituted pyrimidines. The melting point varies based on purity and preparation methods .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄ClN₃O |

| Molecular Weight | 157.56 g/mol |

| Physical State | Solid |

| SMILES | C1=C(C(=NC(=N1)Cl)N)C=O (isomer) |

| InChI | InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-10)4(7)9-5/h1-2H,(H2,7,8,9) (isomer) |

Chemical Reactivity

The compound's reactivity is largely determined by its functional groups:

-

The aldehyde group at the 5-position is highly reactive toward nucleophiles, making it an excellent site for condensation reactions.

-

The amino group at the 2-position can participate in various transformations including acylation, alkylation, and can serve as a nucleophile in many reactions.

-

The chlorine at the 4-position acts as a leaving group, facilitating nucleophilic aromatic substitution reactions.

These functional groups allow 2-Amino-4-chloropyrimidine-5-carbaldehyde to participate in various chemical transformations, making it a versatile building block in organic synthesis.

Applications in Chemical Research

2-Amino-4-chloropyrimidine-5-carbaldehyde finds applications in various fields of chemical research, primarily due to its reactive functional groups and heterocyclic structure.

Role as a Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis, particularly for the preparation of more complex pyrimidine derivatives. Its versatility stems from:

-

The aldehyde group, which can undergo condensation reactions with various nucleophiles

-

The amino group, which can participate in amination and coupling reactions

-

The chlorine substituent, which facilitates nucleophilic aromatic substitution

These functional groups allow for diverse structural modifications, making 2-Amino-4-chloropyrimidine-5-carbaldehyde valuable in creating compound libraries for structure-activity relationship studies.

Specific Reaction Types

Common reactions involving 2-Amino-4-chloropyrimidine-5-carbaldehyde include:

-

Schiff base formation through condensation of the aldehyde with primary amines

-

Nucleophilic aromatic substitution at the chlorine position

-

Functionalization of the amino group through acylation or alkylation

-

Reduction of the aldehyde to create hydroxymethyl derivatives

-

Oxidation of the aldehyde to carboxylic acid derivatives

Medicinal Chemistry Applications

Pyrimidine derivatives, including compounds structurally related to 2-Amino-4-chloropyrimidine-5-carbaldehyde, have demonstrated significant potential in medicinal chemistry.

Structure-Activity Relationships

The pyrimidine scaffold is present in numerous biologically active compounds and pharmaceutical products. The specific substitution pattern in 2-Amino-4-chloropyrimidine-5-carbaldehyde—with amino, chloro, and formyl groups—provides a foundation for developing compounds with potential biological activities.

Literature studies indicate that polysubstituted pyrimidines carrying several substituents at position-5 of the ring (as in our target compound) can exhibit potent anti-inflammatory effects.

Comparison with Related Compounds

2-Amino-4-chloropyrimidine-5-carbaldehyde is part of a broader family of substituted pyrimidines. Understanding its relationship to similar compounds helps contextualize its properties and applications.

Structural Isomers

The positional isomer 4-amino-2-chloropyrimidine-5-carbaldehyde differs only in the positions of the amino and chloro groups but exhibits distinct chemical properties . This highlights how small structural changes can significantly impact reactivity and potential applications.

| Compound | Amino Position | Chloro Position | CAS Number | Molecular Weight |

|---|---|---|---|---|

| 2-Amino-4-chloropyrimidine-5-carbaldehyde | 2 | 4 | 848697-17-6 | 157.56 g/mol |

| 4-Amino-2-chloropyrimidine-5-carbaldehyde | 4 | 2 | 1393547-54-0 | 157.56 g/mol |

Other Related Derivatives

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (CAS No. 5604-46-6) represents a related compound with an additional chlorine atom at the 6-position . This compound serves as a precursor in various synthetic routes and demonstrates similar reactivity patterns.

2-Amino-4-[benzyl(methyl)amino]-6-chloropyrimidine-5-carbaldehyde represents a more complex derivative with a benzyl(methyl)amino group at the 4-position instead of a chlorine atom.

Future Research Directions

Emerging Applications

The compound's potential in medicinal chemistry remains an area of interest, particularly in developing:

-

Anti-inflammatory agents based on the pyrimidine scaffold

-

Antimicrobial compounds targeting resistant strains

-

Novel anticancer agents leveraging the biological activity of pyrimidine derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume